molecular formula C13H19NO B14423336 4-[(4-Methylphenyl)methoxy]piperidine CAS No. 81151-53-3

4-[(4-Methylphenyl)methoxy]piperidine

Cat. No.: B14423336
CAS No.: 81151-53-3
M. Wt: 205.30 g/mol
InChI Key: YBNAVJMCEICEHT-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methoxy]piperidine (CAS: 946758-51-6) is a piperidine derivative characterized by a methoxybenzyl substituent attached to the piperidine ring at the 4-position. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol . Structurally, the compound features a para-methylphenyl group linked via a methoxy bridge to the piperidine nitrogen, which confers distinct physicochemical properties. While specific toxicological data (e.g., LD₅₀) are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry and material science, particularly as intermediates in drug synthesis .

Properties

CAS No.

81151-53-3

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]piperidine

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3

InChI Key

YBNAVJMCEICEHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methoxy]piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for 4-[(4-Methylphenyl)methoxy]piperidine may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methoxy]piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with altered functional groups.

    Substitution: The methylphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 4-[(4-Methylphenyl)formyl]piperidine or 4-[(4-Methylphenyl)carboxyl]piperidine.

    Reduction: Formation of 4-[(4-Methylphenyl)methoxy]piperidine derivatives with reduced functional groups.

    Substitution: Formation of halogenated derivatives of 4-[(4-Methylphenyl)methoxy]piperidine.

Scientific Research Applications

4-[(4-Methylphenyl)methoxy]piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 4-[(4-Methylphenyl)methoxy]piperidine with key analogs, focusing on structural variations, physicochemical properties, and hazard classifications:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Properties Hazard Class
4-[(4-Methylphenyl)methoxy]piperidine 946758-51-6 C₁₄H₂₁NO 219.32 4-position: para-methylphenylmethoxy Irritant; limited solubility data available Xi (Irritant)
4-[(2-Methylphenoxy)methyl]piperidine HCl 614731-14-5 C₁₃H₁₈ClNO 255.74 4-position: ortho-methylphenoxymethyl Hydrochloride salt; used as a building block in drug discovery IRRITANT
4-(4-Methoxyphenyl)piperidine HCl 6748-48-7 C₁₂H₁₇NO 191.27 4-position: para-methoxyphenyl Melting point: 212–214.5°C; stable under inert atmosphere IRRITANT
4-(4-Trifluoromethylphenoxy)piperidine HCl 287952-09-4 C₁₂H₁₃ClF₃NO 285.69 4-position: para-trifluoromethylphenoxy Electron-withdrawing CF₃ group enhances metabolic stability Not specified
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 4-position: diphenylmethoxy High molecular weight; acute toxicity data unavailable Irritant

Key Research Findings and Structural Insights

Impact of Substituent Position and Electronic Effects

  • Para vs.
  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 4-(4-Trifluoromethylphenoxy)piperidine HCl (CAS: 287952-09-4) enhances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs .

Salt Forms and Solubility

  • Hydrochloride salts (e.g., 4-(4-Methoxyphenyl)piperidine HCl) exhibit higher melting points (212–214.5°C) compared to free bases, suggesting improved crystallinity and storage stability .

Toxicological and Environmental Considerations

  • Acute toxicity data for most analogs are unavailable, but 4-[(4-Methylphenyl)methoxy]piperidine and its derivatives are universally classified as irritants, requiring handling precautions .
  • Environmental impact studies are lacking for these compounds, highlighting a critical research gap .

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